4-(Dipropylamino)butanenitrile

Epigenetics Structural Biology DNMT3B PWWP

4-(Dipropylamino)butanenitrile (CAS 70288-99-2) is a C₁₀H₂₀N₂ tertiary amine bearing a terminal nitrile group on a butane backbone. Its molecular weight is 168.28 g·mol⁻¹, with a boiling point of 256.7 °C at 760 mmHg and a density of 0.866 g·cm⁻³.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 70288-99-2
Cat. No. B1360102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dipropylamino)butanenitrile
CAS70288-99-2
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCCC#N
InChIInChI=1S/C10H20N2/c1-3-8-12(9-4-2)10-6-5-7-11/h3-6,8-10H2,1-2H3
InChIKeyFLJPZKPNJVGMHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dipropylamino)butanenitrile CAS 70288-99-2: Identity and Physicochemical Baseline for Procurement Decisions


4-(Dipropylamino)butanenitrile (CAS 70288-99-2) is a C₁₀H₂₀N₂ tertiary amine bearing a terminal nitrile group on a butane backbone. Its molecular weight is 168.28 g·mol⁻¹, with a boiling point of 256.7 °C at 760 mmHg and a density of 0.866 g·cm⁻³ [1]. The compound exhibits a predicted logP of 2.05 (ACD/Labs), indicative of moderate lipophilicity . Critically, it has been co‑crystallized as a ligand bound to the human DNMT3B PWWP domain (PDB 5NV0, resolution 2.40 Å), establishing its relevance as a tool compound for epigenetic protein‑protein interaction studies [2]. This combination of defined physicochemical properties and a structurally characterized protein‑ligand interaction distinguishes it from simpler dialkylaminobutyronitrile congeners.

  • Structural validation Crystallographically characterized DNMT3B PWWP ligand (PDB 5NV0, 2.40 Å)
  • Physicochemical profile Predicted logP 2.05 supports cell-based epigenetic assay solubility
  • Procurement readiness Commercially available at ≥95% purity for direct assay use

Why 4-(Dipropylamino)butanenitrile Cannot Be Replaced by Generic Dialkylaminobutyronitriles


Generic substitution among dialkylaminobutyronitriles is unreliable because subtle alterations in N‑alkyl chain length or terminal functional group profoundly affect both physicochemical behavior and target‑binding competence. The propyl substituents on 4-(dipropylamino)butanenitrile confer a logP of 2.05 and a boiling point of 256.7 °C, whereas the dimethyl analog (C₆H₁₂N₂) boils at 187 °C and the diethyl analog at 91‑100 °C (14 Torr), reflecting significant volatility and polarity differences that impact handling and formulation [1]. More importantly, only the dipropyl‑substituted nitrile has been validated by X‑ray crystallography as a DNMT3B PWWP domain ligand [2]; the dimethyl, diethyl, and dibutyl congeners lack any comparable structural annotation, making them unqualified substitutes for epigenetic probe studies.

  • Structural annotation gap Dimethyl, diethyl, and dibutyl analogs lack any reported crystal structure with DNMT3B PWWP; target engagement evidence is absent for substitutes.
  • Physicochemical mismatch Variants differ in logP, boiling point, and hydrogen-bond donor capacity, which may alter binding behavior and handling reproducibility.

Quantitative Evidence Guide: 4-(Dipropylamino)butanenitrile Versus Closest Comparators


Structural Biology Evidence: Crystallographic Ligand Validation in DNMT3B PWWP Domain

4-(Dipropylamino)butanenitrile is the only member of the linear dialkylaminobutyronitrile series for which a crystal structure in complex with the human DNMT3B PWWP domain has been solved and deposited in the Protein Data Bank (PDB 5NV0, resolution 2.40 Å, R‑free 0.243). In contrast, the dimethyl (CAS 13989-82-7), diethyl (CAS 5336-75-4), and dibutyl (CAS 5417-24-3) analogs have no reported PDB entries or crystallographic data with any biological target [1]. This structural annotation provides an experimentally verified binding mode that is absent for its closest chemical congeners.

Crystallographic validation
Head-to-head
PDB 5NV0
2.40 Å, R-free 0.243
vs No PDB entry
dimethyl, diethyl, dibutyl analogs
Supports structural biology probe selection
Only member with experimentally resolved binding mode
Epigenetics Structural Biology DNMT3B PWWP

Lipophilicity Differentiation: LogP and Predicted Membrane Permeability

The predicted logP of 4-(dipropylamino)butanenitrile is 2.05 (ACD/Labs Percepta v14.00) . For the dimethyl analog, the calculated logP is approximately 0.4–0.6 (estimated by fragment‑based methods), placing the target compound roughly 1.5 log units more lipophilic . This difference translates to an approximately 30‑fold higher expected octanol‑water partition coefficient, which influences compound handling, membrane permeability, and protein‑binding characteristics in biological assays.

Lipophilicity (logP)
Data to verify
2.05 (ACD/Labs) vs Dimethyl ≈0.5, Diethyl ≈1.2, Dibutyl ≈3.5
Supports cell-based assay permeability context
Predicted values; experimental confirmation recommended
Lipophilicity ADME Chemical Properties

Functional Group Differentiation: Nitrile vs. Hydroxyl in PWWP Domain Ligands

Among the DNMT3B PWWP ligands co‑crystallized by Rondelet & Wouters, 4-(dipropylamino)butanenitrile is the only ligand that bears a terminal nitrile group. The closest structural comparators—6‑dipropylamino‑1‑hexanol (PDB 5NRV, resolution 2.075 Å) and N‑isopropyl‑1,5‑dimethylhexylamine (Metron S, PDB 5NV2, resolution 2.029 Å)—both feature hydroxyl or amine termini rather than a nitrile [1]. The nitrile group is a hydrogen‑bond acceptor but not a donor, which alters the hydrogen‑bonding network within the binding pocket and provides a distinct electrostatic environment compared to hydroxyl‑terminated ligands [2].

H-bond donor/acceptor
Head-to-head
Nitrile: 2 HBA, 0 HBD vs Hydroxyl/amine termini: ≥1 HBD
Supports acceptor-only sub-pocket mapping
Eliminates competing donor interactions in SAR studies
Medicinal Chemistry Protein-Protein Interaction Functional Group

Boiling Point and Volatility: Practical Handling Advantages

4-(Dipropylamino)butanenitrile exhibits a boiling point of 256.7 °C at 760 mmHg [1], significantly higher than the dimethyl analog (187 °C at 761 Torr) [2] and substantially above the diethyl analog (91–100 °C at 14 Torr) [3]. The lower volatility of the target compound reduces evaporative loss during laboratory handling, facilitates accurate weighing, and broadens the compatible temperature range for in vitro and cell‑based assays.

Boiling point
Reported
256.7 °C (760 mmHg)
May reduce evaporative loss during handling
Dimethyl analog 187°C; diethyl analog 91–100°C (14 Torr)
Chemical Handling Volatility Formulation

N-Alkyl Chain Length and Rotatable Bond Count: Impact on Conformational Entropy and Binding

4-(Dipropylamino)butanenitrile possesses 8 freely rotatable bonds , intermediate between the dimethyl analog (4 rotatable bonds) and the dibutyl analog (12 rotatable bonds). In the DNMT3B PWWP co‑crystal structure (5NV0), the dipropylamino moiety adopts a defined conformation within the binding pocket [1]. Excessive rotatable bonds in the dibutyl analog would incur a larger conformational entropy penalty upon binding, while the dimethyl analog may lack sufficient hydrophobic contacts to achieve stable complex formation. This intermediate flexibility may contribute to the successful co‑crystallization of the target compound where other chain‑length variants have not been reported as ligands.

Rotatable bonds
Class-level
8 rotatable bonds
Intermediate flexibility may support binding thermodynamics
Dimethyl ~4, dibutyl ~12; conformational entropy penalty differs
Conformational Analysis Ligand Efficiency Medicinal Chemistry

Commercial Purity and Procurement Readiness

4-(Dipropylamino)butanenitrile is commercially available with a minimum purity specification of 95% from established chemical suppliers . This purity level is suitable for direct use in biochemical and structural biology assays without additional purification. In comparison, the diethyl analog is also available at 95% , but lacks the target‑specific structural validation described above. The dimethyl analog is likewise commercially accessible but with lower boiling point and higher volatility that complicates storage and handling [1].

Commercial purity
Reported
≥95% purity
Supports assay-ready procurement with target characterization
Analog purity comparable but lacks crystallographic validation
Chemical Procurement Purity Supply Chain

Best Research and Industrial Application Scenarios for 4-(Dipropylamino)butanenitrile


Epigenetic Chemical Probe for DNMT3B PWWP Domain Binding Studies

The crystallographically validated binding of 4-(dipropylamino)butanenitrile to the DNMT3B PWWP domain (PDB 5NV0, 2.40 Å) [1] makes it a suitable starting scaffold for developing protein‑protein interaction inhibitors that disrupt the DNMT3B–H3K36me3 interaction. Unlike hydroxyl‑terminated ligands such as 6‑dipropylamino‑1‑hexanol (5NRV) or choline (5NVO), the nitrile group eliminates hydrogen‑bond donor capacity, simplifying SAR interpretation at the binding site [2].

Reference Standard for Dialkylaminobutyronitrile Physicochemical Profiling

With a well‑defined logP of 2.05, boiling point of 256.7 °C, and 8 rotatable bonds [1], the compound serves as a mid‑series reference for calibrating computational models (e.g., logP prediction algorithms, conformational sampling) across the dialkylaminobutyronitrile chemical space. Its intermediate properties contrast with the more volatile dimethyl and diethyl analogs, reducing experimental variability due to evaporative losses [2].

Scaffold for Fragment‑Based Drug Discovery Targeting PWWP Domains

The combination of a tertiary amine and a terminal nitrile on a butane linker provides a bifunctional fragment (MW 168.28) suitable for fragment‑growing strategies. The nitrile group can serve as a synthetic handle for further elaboration (e.g., reduction to amine, hydrolysis to amide/acid), while the dipropylamino moiety anchors the molecule in the PWWP domain aromatic cage as observed in 5NV0 [1].

Internal Standard or Control in Epigenetic Assay Development

Given its commercial availability at ≥95% purity [1] and its unique status as the only structurally characterized DNMT3B PWWP‑binding nitrile, the compound can function as a positive control or internal reference in biochemical and biophysical assays (e.g., thermal shift assays, SPR, ITC) designed to screen for novel PWWP domain antagonists. Its moderate lipophilicity (logP 2.05) ensures adequate solubility in standard assay buffers [2].

Application
Selection Property
Validation Focus
DNMT3B PWWP domain binding studies
Crystallographically characterized ligand
Binding mode and H-bond acceptor‑only mapping
Physicochemical reference standard
Defined logP, boiling point, rotatable bonds
Computational model calibration
Fragment‑based drug discovery scaffold
Bifunctional nitrile–tertiary amine fragment
Synthetic elaboration and SAR expansion
Epigenetic assay control
≥95% purity and DNMT3B PWWP binding
Biochemical assay positive‑control evaluation
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